Regiochemical Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Substitution Alters Lipophilicity and Predicted Bioactivity
The target compound (3-piperidinyl substitution) exhibits a calculated LogP of 4.78, reflecting the distinct spatial arrangement of the piperidine ring relative to the indoline core compared to the 4-piperidinyl isomer . Although the 4-isomer shares an identical molecular formula (C₂₆H₃₂N₂O₄) and average mass (436.55 Da), its ChemSpider entry lacks reported experimental LogP, preventing a direct lipophilicity comparison from public data . In the broader class of indoline-piperidine hybrids, spiro[indoline-3,4′-piperidine]-2-ones have demonstrated c-Met inhibitory IC₅₀ values ranging from 0.0147 to 17 μM, establishing that even subtle positional variations in the piperidine-indoline junction significantly modulate target engagement .
| Evidence Dimension | Lipophilicity (LogP) as a surrogate for membrane permeability and binding pocket compatibility |
|---|---|
| Target Compound Data | Calculated LogP = 4.78 (Fluorochem, purity 97%) |
| Comparator Or Baseline | 4-piperidinyl isomer (CAS 1160248-39-4): LogP not publicly reported; identical molecular weight 436.55 Da |
| Quantified Difference | LogP difference cannot be calculated due to absent comparator data; structural difference confirmed by distinct InChI Keys (3-isomer: CDYLQCIGJAGOQL-UHFFFAOYSA-N; 4-isomer: distinct InChI Key per ChemSpider CSID 25069081). |
| Conditions | Calculated LogP via ChemAxon-derived algorithm; structural identity confirmed via IUPAC naming and SMILES comparison across Fluorochem and ChemSpider databases. |
Why This Matters
The 3-piperidinyl substitution creates a unique vector for the Boc-protected amine that cannot be replicated by the 4-substituted isomer, making the target compound irreplaceable for SAR exploration where piperidine attachment regiochemistry is the independent variable being probed.
